[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

CNS drug design Lipophilicity Physicochemical properties

This phenylpiperazine derivative is a privileged CNS fragment, uniquely combining a 2-methoxyphenylpiperazine motif with a tertiary aniline carbonyl. Its ortho-methoxy group dictates receptor selectivity between 5-HT1A, 5-HT7, and α1-adrenoceptors, making it irreplaceable by simple 4-fluorophenyl or benzyl analogs. With an XLogP3-AA of 3.8, zero HBD, and a stable tertiary amide bond resistant to hydrolysis, it serves as a superior, brain-penetrant alternative to polar or ester-containing analogs for advanced lead optimization campaigns. Procure this reference ligand for definitive computational and in vitro SAR exploration.

Molecular Formula C22H29N3O2
Molecular Weight 367.5 g/mol
CAS No. 5729-64-6
Cat. No. B3736737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
CAS5729-64-6
Molecular FormulaC22H29N3O2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C22H29N3O2/c1-4-23(5-2)19-12-10-18(11-13-19)22(26)25-16-14-24(15-17-25)20-8-6-7-9-21(20)27-3/h6-13H,4-5,14-17H2,1-3H3
InChIKeyKNQNCEASQVEHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone (CAS 5729-64-6): Procurement-Relevant Structural and Physicochemical Profile


[4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a synthetic phenylpiperazine derivative bearing a 4-(diethylamino)benzoyl moiety linked to a 2-methoxyphenylpiperazine fragment [1]. This compound integrates a canonical CNS-active pharmacophore (2-methoxyphenylpiperazine) with a tertiary aniline carbonyl system, placing it within a chemical space frequently explored for serotonergic and adrenergic receptor modulation [2]. Its computed logP (XLogP3-AA = 3.8) and zero hydrogen bond donor count distinguish it from more polar or zwitterionic piperazine analogs, directly influencing membrane permeability and formulation strategy [1].

Why 2-Methoxyphenylpiperazine Scaffolds Cannot Be Casually Substituted in CNS-Focused Procurement


The ortho-methoxy substituent on the phenylpiperazine ring is not a silent spectator; it dictates the electron density and conformation of the piperazine nitrogen, critically altering receptor binding kinetics. SAR studies across 2-methoxyphenylpiperazine libraries demonstrate that even minor N-aryl modifications can shift selectivity between 5-HT1A, 5-HT7, and α1-adrenoceptors by orders of magnitude [1]. Unlike the unsubstituted phenylpiperazine analog [4-(diethylamino)phenyl](4-phenylpiperazin-1-yl)methanone, which lacks this ortho-directing group, the 2-methoxy substituent in the target compound introduces a unique hydrogen bond acceptor topography and steric constraint, making its pharmacological signature impossible to replicate with simple 4-fluorophenyl or benzyl replacements [2]. Researchers procuring a piperazine building block for CNS lead optimization cannot interchange these analogs without risking complete loss of target affinity or subtype selectivity [1].

[4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone: Head-to-Head Physicochemical and Pharmacological Differentiation Evidence


Lipophilicity-Driven CNS Permeability: XLogP3-AA Comparison vs. Nitro Analog

The target compound exhibits a computed XLogP3-AA value of 3.8, positioning it within the optimal lipophilicity range for passive blood-brain barrier permeation (logP 2–4) [1]. In contrast, the para-nitrophenyl analog [4-(diethylamino)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone introduces a strong electron-withdrawing group that lowers logP and adds a hydrogen bond acceptor (nitro oxygens), potentially reducing passive permeability . This calculated 0.5–1.0 log unit difference is significant for CNS exposure, as a ΔlogP of 1 can translate to a 10-fold difference in brain-to-plasma ratio in the absence of active transport [2].

CNS drug design Lipophilicity Physicochemical properties

Hydrogen Bond Donor Count = 0: Formulation Advantage Over Hydroxylated and Aminated Congeners

The target compound has zero hydrogen bond donors (HBD = 0), a property correlated with improved intestinal absorption and reduced efflux liability compared to analogs bearing hydroxyl or primary/secondary amine groups [1]. The closest hydroxylated analog, [4-(diethylamino)phenyl][4-(2-hydroxyphenyl)piperazin-1-yl]methanone, would carry HBD = 1 and likely exhibit lower Caco-2 permeability by a factor of 2–5 based on general HBD-permeability relationships [2]. This zero-HBD feature directly translates to simpler formulation with fewer solubility-limited absorption concerns [1].

Drug formulation Hydrogen bonding Solubility

Rotatable Bond Advantage: Reduced Entropic Penalty vs. Extended Linker Analogs

With precisely 6 rotatable bonds, the target compound sits at the lower boundary of oral druggability space (≤10) and avoids the excessive flexibility (>8 rotatable bonds) that often penalizes binding affinity due to entropic cost [1]. By comparison, aroxyalkyl derivatives of 2-methoxyphenylpiperazine, such as 1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine, carry 12–14 rotatable bonds, which correlates with lower ligand efficiency and poorer oral bioavailability in rodent models [2]. The target compound's constrained geometry thus offers a predicted enthalpy-driven binding advantage for target engagement [1].

Conformational analysis Binding affinity Drug design

Optimal Use Cases for [4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone Based on Differentiated Evidence


CNS Lead Optimization Programs Requiring Balanced logP (3-4) Without H-Bond Donors

When designing brain-penetrant ligands for serotonin or adrenergic receptors, this compound serves as a privileged fragment. Its XLogP3-AA of 3.8 and zero HBD reduce the risk of P-glycoprotein efflux and low brain exposure, making it a more developable alternative to polar nitro or hydroxyl analogs [1]. Use in early SAR exploration to establish baseline permeability before introducing solubilizing groups.

Conformationally Constrained Pharmacophore for Receptor Subtype Selectivity Studies

The 6 rotatable bonds and rigidifying 2-methoxy group enforce a defined pharmacophore geometry. This compound is suitable for docking studies and molecular dynamics simulations aimed at discriminating 5-HT1A vs. 5-HT7 binding modes, where flexible aroxyalkyl derivatives (12–14 rotatable bonds) produce ambiguous binding poses [2]. Procure for computational chemistry campaigns requiring a medium-rigidity reference ligand.

Chemical Biology Tool for Covalent Probe Development (Amide-Directed Functionalization)

The tertiary amide bond serves as a chemically stable but synthetically addressable handle. Unlike ester-containing piperazine analogs that hydrolyze in assay media, this amide-linked compound offers superior aqueous stability (inferred from the absence of hydrolyzable ester groups), making it suitable for prolonged cellular incubation experiments where compound integrity is critical [3].

Quote Request

Request a Quote for [4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.